molecular formula C7H4ClNO2S2 B1352925 2-Benzothiazolesulfonyl chloride CAS No. 2824-46-6

2-Benzothiazolesulfonyl chloride

Cat. No.: B1352925
CAS No.: 2824-46-6
M. Wt: 233.7 g/mol
InChI Key: HSILAFDVJZUQPI-UHFFFAOYSA-N
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Description

2-Benzothiazolesulfonyl chloride is an organic compound that features a benzothiazole ring fused with a sulfonyl chloride group. This compound is known for its high reactivity, making it a valuable reagent in various chemical syntheses, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzothiazolesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenethiol with sulfonyl chlorides under controlled conditions. Another method includes the cyclization of thioamide or carbon dioxide with appropriate reagents .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of 2-aminothiophenol and sulfonyl chlorides in the presence of catalysts to enhance the reaction efficiency and yield . The reaction is typically carried out in solvents like dioxane or ethanol to facilitate the process.

Mechanism of Action

The mechanism of action of 2-Benzothiazolesulfonyl chloride involves its high reactivity towards nucleophiles. The sulfonyl chloride group readily reacts with nucleophilic species, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions often proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion.

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-benzothiazole-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S2/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSILAFDVJZUQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00430803
Record name 2-Benzothiazolesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2824-46-6
Record name 2-Benzothiazolesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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